

A Technical Guide to Narasin Sodium from *Streptomyces aureofaciens*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Narasin sodium*

Cat. No.: *B15541285*

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Introduction

Narasin is a polyether ionophore antibiotic produced through the fermentation of *Streptomyces aureofaciens*.^{[1][2]} Structurally, it is a derivative of salinomycin with an additional methyl group.^[3] As a member of the carboxylic polyether ionophore class, narasin's biological activity stems from its ability to form lipid-soluble complexes with monovalent cations, such as potassium (K⁺), sodium (Na⁺), and rubidium (Rb⁺), and transport them across cellular membranes.^[4] This disruption of ion gradients leads to cell death in susceptible organisms.^[4] Narasin is primarily active against Gram-positive bacteria, anaerobic bacteria, and certain fungi and protozoa, most notably *Eimeria* species that cause coccidiosis in poultry.^{[2][4]} It is not used in human medicine but is an important veterinary antibiotic for the control of coccidiosis.^[4] This guide provides an in-depth technical overview of narasin, focusing on its biosynthesis, production, and analytical characterization.

Chemical and Physical Properties

Property	Value
Chemical Formula	C43H72O11
Molecular Weight	765.0 g/mol
CAS Number	55134-13-9
Appearance	Grayish brown to dark brown powder or particles[3]
Solubility	Very soluble in ethyl acetate, chloroform, acetone, benzene, and dimethylsulfoxide; sparingly soluble in hexane and petroleum ether; practically insoluble in water.[3]

Quantitative Data

Antimicrobial Activity

The minimum inhibitory concentration (MIC) of narasin has been determined for various microorganisms. The following table summarizes some of these findings.

Organism	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)
Staphylococcus pseudintermedius (MSSP & MDRSP)	0.06 - 0.25	0.125	0.125
β-haemolytic Streptococcus spp.	0.06 - 0.25	0.125	0.125
Enterococcus faecium (wild-type)	0.06 - 0.5	0.125 - 0.25	-
Malassezia pachydermatis	32 to >128	-	-
Pseudomonas aeruginosa	No MIC achieved	-	-
Proteus mirabilis	No MIC achieved	-	-

Data sourced from a study on canine otitis externa isolates and an ECOFF determination study for *Enterococcus faecium*.^{[3][5]}

Production and Yield

While specific, publicly available fermentation yields are limited, patents describe the production of narasin by *Streptomyces aureofaciens* (strains NRRL 5758 and NRRL 8092) and *Streptomyces lydicus* (NRRL 12034) with peak production occurring between 2 to 4 days of fermentation.^[6] Optimization of fermentation media and conditions is crucial for maximizing yield.

Experimental Protocols

Fermentation of *Streptomyces aureofaciens* for Narasin Production

This protocol is a composite based on descriptions in the scientific literature and patents.

a. Media Preparation:

- Seed Medium:
 - Glucose: 15 g/L
 - Corn steep liquor: 10 g/L
 - Yeast extract: 2.5 g/L
 - CaCO₃: 2 g/L
 - Adjust pH to 6.8-7.0 before sterilization.
- Production Medium:
 - Glucose: 25 g/L
 - Corn starch: 10 g/L
 - Liquid meat peptone: 10 g/L

- Enzyme-hydrolyzed casein: 4 g/L
- Blackstrap molasses: 5 g/L
- $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.5 g/L
- CaCO_3 : 2 g/L
- Adjust pH to 6.8-7.0 before sterilization.

b. Inoculum Development:

- Inoculate a loopful of a sporulated culture of *S. aureofaciens* into 50 mL of seed medium in a 250 mL baffled flask.
- Incubate at 30°C on a rotary shaker at 220 rpm for 48-72 hours.

c. Production Fermentation:

- Inoculate the production medium with a 5% (v/v) seed culture.
- Ferment in a suitable bioreactor at 30°C with an aeration rate of 0.5-1.0 vvm (volume of air per volume of medium per minute) and agitation at 400-600 rpm.
- Monitor the fermentation for 4-5 days. Peak narasin production is typically observed between 48 and 96 hours.[\[6\]](#)
- Monitor narasin production using analytical methods such as HPLC or TLC bioautography.

Extraction and Purification of Narasin

This protocol is based on methods described for the isolation of narasin.[\[1\]](#)

- Filter the whole fermentation broth (e.g., 10 liters) using a filter aid (e.g., diatomaceous earth).
- Extract the filtered broth twice with an equal volume of ethyl acetate.
- Extract the mycelial cake with methanol.

- Combine the ethyl acetate extracts and concentrate under vacuum to an oily residue.
- Dissolve the residue in acetone and add water to precipitate the crude narasin.
- Adjust the pH to 3.0 with dilute HCl and stir to promote crystallization.
- Collect the crystals by filtration and wash with cold water.
- Further purify the crude narasin by silica gel column chromatography.
 - Dissolve the crude narasin in benzene and apply to a silica gel column packed in benzene.
 - Wash with benzene to remove non-polar impurities.
 - Elute with a gradient of benzene-ethyl acetate to separate narasin from related factors (e.g., narasin B and methyl ester). Narasin is typically eluted with a 4:1 benzene-ethyl acetate mixture.
- Monitor fractions by Thin Layer Chromatography (TLC) and combine fractions containing pure narasin.
- Concentrate the pure fractions and recrystallize from acetone-water to obtain crystalline narasin.

Analytical Methods

a. High-Performance Liquid Chromatography (HPLC):

A common method for the quantification of narasin involves reversed-phase HPLC with post-column derivatization.

- Extraction: Extract the sample (e.g., feed premix) with a mixture of methanol and water (9:1 v/v).
- Chromatographic Conditions:
 - Column: Octadecylsilanized silica gel (ODS) column.

- Mobile Phase: A mixture of methanol and a suitable buffer (e.g., phosphate buffer).
- Post-column Derivatization: React with vanillin in an acidic solution to produce a colored derivative.
- Detection: Measure absorbance at 520 nm or 600 nm.[3][4]

b. Thin-Layer Chromatography (TLC) - Bioautography:

This method is useful for screening and semi-quantitative analysis.

- Spot the extracted sample on a silica gel TLC plate.
- Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 95:5).
- After development, overlay the plate with agar seeded with a susceptible organism, such as *Bacillus subtilis*.
- Incubate the plate. The presence of narasin will result in a zone of growth inhibition.
- The size of the inhibition zone can be compared to standards for semi-quantitative estimation.[7]

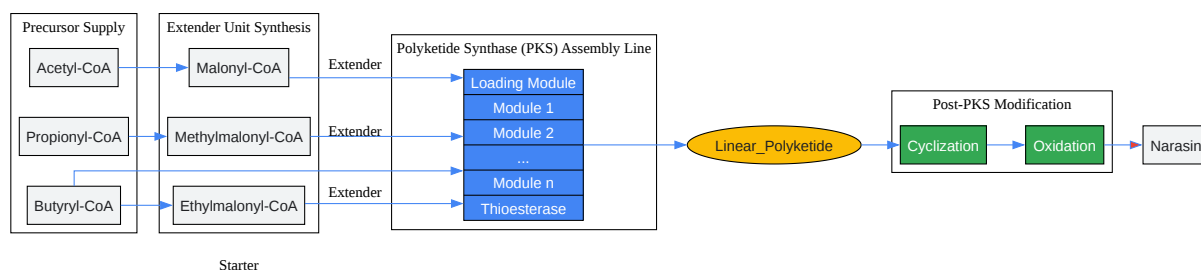
Biosynthesis and Regulation

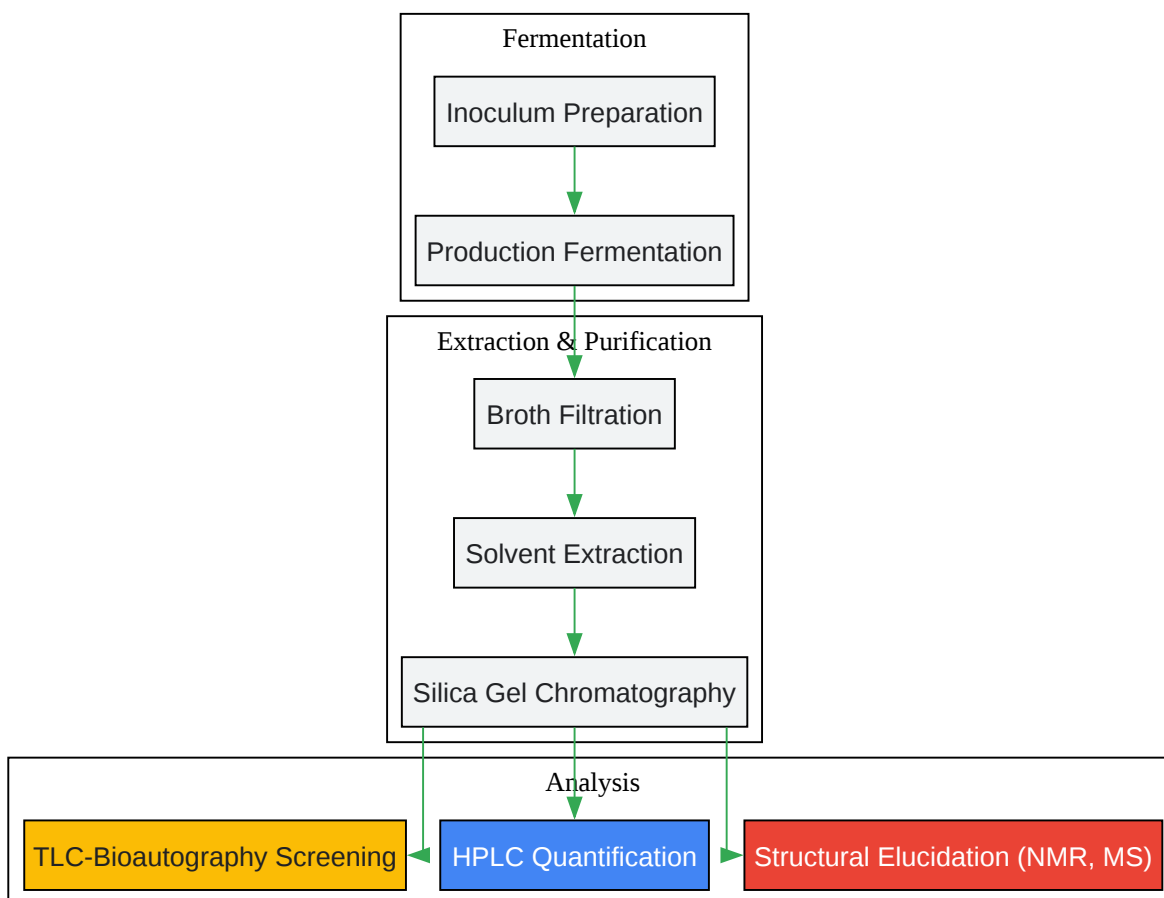
Narasin is a polyketide, synthesized by a Type I polyketide synthase (PKS).[8] The biosynthesis starts with a starter unit, likely derived from isobutyryl-CoA, followed by the sequential addition of extender units (malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA) by the modular PKS enzyme complex. Each module of the PKS is responsible for the addition and modification of one extender unit. The linear polyketide chain then undergoes cyclization to form the characteristic polyether structure.

The regulation of antibiotic biosynthesis in *Streptomyces* is complex, often involving a hierarchical cascade of regulatory proteins. For polyketide antibiotics like narasin, the biosynthetic genes are typically organized in a gene cluster that also contains one or more pathway-specific regulatory genes. These regulators, often of the SARP (*Streptomyces* Antibiotic Regulatory Protein) family, directly activate the transcription of the biosynthetic

genes. The expression of these pathway-specific regulators is, in turn, controlled by global regulators that respond to nutritional and environmental signals.

Visualizations





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References

- 1. researchgate.net [researchgate.net]
- 2. The isolation and characterization of narasin, a new polyether antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. mdpi.com [mdpi.com]
- 6. US4309504A - Process for preparing narasin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [A Technical Guide to Narasin Sodium from Streptomyces aureofaciens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541285#narasin-sodium-origin-streptomyces-aureofaciens]

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